molecular formula C13H12ClNS B1338630 2-(Benzylthio)-5-chloroaniline CAS No. 74462-18-3

2-(Benzylthio)-5-chloroaniline

Cat. No.: B1338630
CAS No.: 74462-18-3
M. Wt: 249.76 g/mol
InChI Key: YCTODQUNXUTJHC-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzylthio group (-S-CH2-C6H5) and a chlorine atom attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-chloroaniline typically involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with benzylthiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The nitro group is then reduced to an amino group using a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Iron powder or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-chloroaniline involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins essential for cancer cell proliferation. The benzylthio group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)aniline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-2-nitroaniline: Contains a nitro group instead of a benzylthio group, leading to different chemical properties.

    2-(Benzylthio)-4-chloroaniline: Similar structure but with the chlorine atom in a different position, which can influence its reactivity.

Uniqueness

2-(Benzylthio)-5-chloroaniline is unique due to the presence of both the benzylthio and chlorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

2-benzylsulfanyl-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTODQUNXUTJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504536
Record name 2-(Benzylsulfanyl)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74462-18-3
Record name 2-(Benzylsulfanyl)-5-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A, the title compound (819 mg, 100%) was prepared from 2-amino-4-chlorobenzenethiol (700 mg, 4.39 mmol), (bromomethyl)benzene (560 mg, 2.92 mmol), K2CO3 (2.0 g, 14.62 mmol) in DMF (20 ml).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

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